molecular formula C20H28N4O3S B2465863 4-(4-((5-Isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946373-12-2

4-(4-((5-Isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No. B2465863
CAS RN: 946373-12-2
M. Wt: 404.53
InChI Key: JEGJRGDQGNDBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((5-Isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C20H28N4O3S and its molecular weight is 404.53. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives as Receptor Antagonists

Piperazine derivatives have been prepared and evaluated as 5-HT7 receptor antagonists, demonstrating IC50 values in the nanomolar range. Among these, certain analogues showed notable activity and selectivity against various 5-HT and dopamine receptors, highlighting their potential in neuropharmacology (Yoon et al., 2008).

Pyrimidine-piperazine Conjugates in Cancer Research

Conjugates of pyrimidine-piperazine with chromene and quinoline moieties have been synthesized and showed promising anti-proliferative activities against breast cancer cell lines. Molecular docking studies suggest these compounds have good binding affinity with Bcl-2 protein, indicating their potential as cancer therapeutics (Parveen et al., 2017).

Novel Heterocyclic Compounds for Inflammation and Pain

Research on benzodifuran-2-carboxamide derivatives derived from visnaginone and khellinone has led to the identification of compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings open avenues for the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activities of Triazole Derivatives

Triazole derivatives have been synthesized and assessed for their antimicrobial properties. Some of these compounds exhibited good or moderate activity against various microorganisms, underscoring their potential in addressing antibiotic resistance (Bektaş et al., 2010).

Molecular Modeling in Drug Design

Studies involving Schiff base derivatives of sulfamerazine have demonstrated potent antibacterial and antifungal activities. Molecular modeling played a crucial role in understanding the interactions and binding affinities of these compounds, illustrating the importance of computational methods in drug discovery (Othman et al., 2019).

properties

IUPAC Name

4-methoxy-2-methyl-6-[4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-14(2)17-7-6-15(3)18(12-17)28(25,26)24-10-8-23(9-11-24)19-13-20(27-5)22-16(4)21-19/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGJRGDQGNDBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((5-Isopropyl-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

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